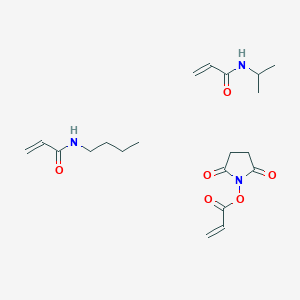
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide), also known as PNIPAM-NBA-NAS, is a thermosensitive polymer that has gained significant attention in recent years. This polymer has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors.
Mécanisme D'action
The mechanism of action of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is based on its thermosensitivity. This polymer undergoes a phase transition at its lower critical solution temperature (LCST), which is around 32°C. Below the LCST, the polymer is hydrophilic and swells, while above the LCST, it becomes hydrophobic and collapses. This phase transition can be used to trigger drug release from the polymer.
Effets Biochimiques Et Physiologiques
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been shown to be biocompatible and biodegradable, making it safe for use in biological systems. This polymer has also been shown to have low toxicity and immunogenicity, making it an ideal candidate for drug delivery applications. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its unique properties, such as its thermosensitivity, biocompatibility, and biodegradability. This polymer can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. However, the limitations of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its complex synthesis method and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS research. One direction is to further investigate the mechanism of action of this polymer and its biochemical and physiological effects. Another direction is to explore the use of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in biosensors and tissue engineering applications. Additionally, further research is needed to optimize the synthesis method of this polymer and to improve its properties for various applications.
Conclusion:
In conclusion, Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is a thermosensitive polymer that has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors. The copolymerization of NIPAM, NBA, and NAS is the most common method for synthesizing this polymer. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery, and has shown to be biocompatible and biodegradable. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.
Méthodes De Synthèse
The synthesis of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS involves the copolymerization of N-isopropylacrylamide (NIPAM), N-n-butylacrylamide (NBA), and N-acryloxysuccinimide (NAS). The copolymerization process can be carried out using various methods, including radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of the method depends on the desired properties of the polymer.
Applications De Recherche Scientifique
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery. The unique properties of this polymer, such as its thermosensitivity, biocompatibility, and biodegradability, make it an ideal candidate for drug delivery applications. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. This polymer has also been used in tissue engineering applications, where it can be used to create scaffolds for tissue regeneration.
Propriétés
Numéro CAS |
118519-84-9 |
|---|---|
Nom du produit |
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) |
Formule moléculaire |
C20H31N3O6 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
Clé InChI |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
SMILES canonique |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Autres numéros CAS |
118519-84-9 |
Synonymes |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
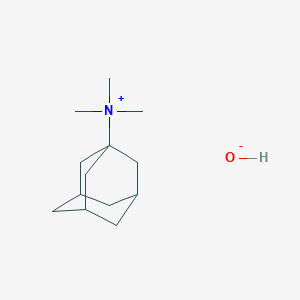
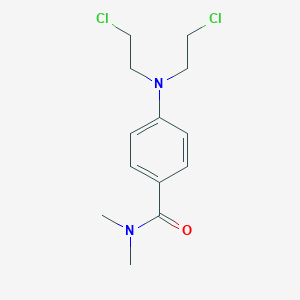
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
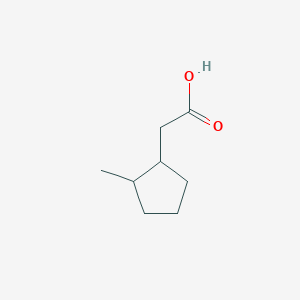
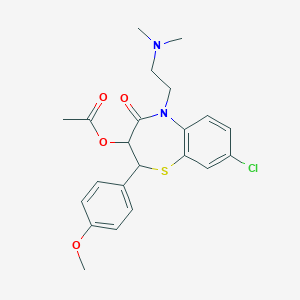
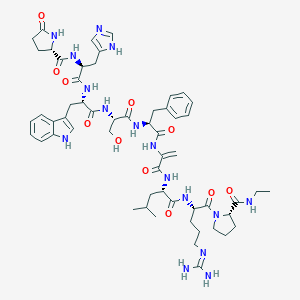
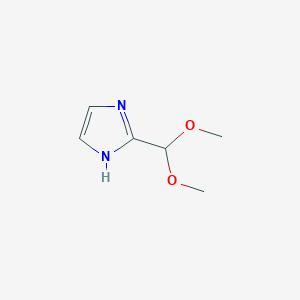
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
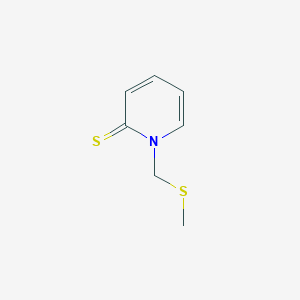
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
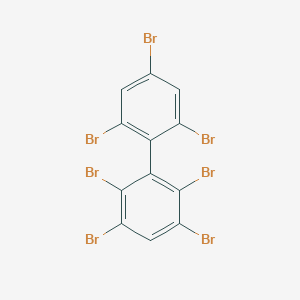
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)